molecular formula C10H21ClN2O2 B1398475 N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236256-96-4

N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride

Cat. No.: B1398475
CAS No.: 1236256-96-4
M. Wt: 236.74 g/mol
InChI Key: JEXIYBZMUOIHGY-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride typically involves the reaction of 4-hydroxypiperidine with substituted cyanogen to introduce an amide functional group. This intermediate is then reacted with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound . The reaction conditions are generally mild and safe, avoiding the need for catalytic hydrogenation, which can be hazardous .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. The process involves careful control of reaction temperatures and the use of high-purity reagents to ensure the final product meets the required specifications for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of piperidine derivatives in biological systems and their interactions with cellular components.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

N-(3-methoxypropyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-14-8-4-7-12-10(13)9-5-2-3-6-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXIYBZMUOIHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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